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Cat. No.: B1192066 Get Quote

A Note on Nomenclature: Initial searches for "ABQ11" did not yield specific results. It is highly

probable that this was a typographical error, and the intended target of interest is ABCC11

(ATP Binding Cassette Subfamily C Member 11), a well-characterized transporter protein

implicated in multidrug resistance. This document will proceed with the assumption that the

user is interested in ABCC11.

Application Notes
Introduction to ABCC11

ATP Binding Cassette Subfamily C Member 11 (ABCC11), also known as Multidrug

Resistance-Associated Protein 8 (MRP8), is a transmembrane protein that functions as an

ATP-dependent efflux pump.[1][2] It plays a significant role in transporting a wide array of

lipophilic anions, including cyclic nucleotides (cAMP and cGMP), conjugated steroids, and bile

acids.[2][3] ABCC11 is expressed in various tissues and is notably implicated in the

development of multidrug resistance in cancer cells by actively extruding chemotherapeutic

agents.[1][3] This makes ABCC11 a compelling target for investigation in oncology and drug

development, particularly for overcoming therapeutic resistance.

ABCC11 in CRISPR Screening for Drug Discovery

CRISPR-Cas9 based genetic screens are powerful tools for identifying genes that modulate

cellular responses to therapeutic agents. In the context of drug discovery, CRISPR screens can

be employed to uncover mechanisms of drug resistance or to identify novel drug targets.
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ABCC11 has emerged as a significant "hit" in several CRISPR screens, highlighting its role in

conferring resistance to various cancer therapies.

Genome-wide CRISPR-Cas9 knockout screens have been utilized to identify genes whose

loss-of-function leads to altered sensitivity to anti-cancer drugs.[4][5] In such screens, a library

of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into a

population of cancer cells. The cells are then treated with a drug of interest, and the sgRNAs

that are enriched or depleted in the surviving cell population are identified through next-

generation sequencing. A significant enrichment of sgRNAs targeting a particular gene in the

drug-treated population suggests that the knockout of this gene confers resistance to the drug.

Specifically, CRISPR screens have identified ABCC11 as a gene whose knockout can

modulate resistance to targeted therapies. For instance, in studies investigating resistance to

the anti-androgen drug apalutamide in prostate cancer cell lines, ABCC11 was identified as a

potential resistance factor.[3] Similarly, in broader cancer dependency map studies, ABCC11's

role in cell fitness and drug response has been interrogated across numerous cancer cell lines.

[6]

Quantitative Data from Representative CRISPR
Screens
The following tables summarize data from published CRISPR screens where ABCC11 was

identified as a significant hit. This data is compiled from publicly available resources and the

cited publications.

Table 1: CRISPR Screen Hits for ABCC11 in Drug Resistance Studies
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Note: The rank and score are indicative of the gene's significance in the respective screen.

Lower rank numbers and higher scores generally indicate a more significant hit.

Signaling Pathways and Mechanisms
ABCC11-Mediated Efflux and its Impact on Cellular Signaling

ABCC11 functions as an efflux pump at the cell membrane, actively transporting its substrates

out of the cell. This transport process is ATP-dependent. A key role of ABCC11 is the extrusion

of the cyclic nucleotides, cyclic adenosine monophosphate (cAMP) and cyclic guanosine

monophosphate (cGMP).[2][3] These molecules are critical second messengers in a multitude

of intracellular signaling pathways. By regulating the intracellular concentrations of cAMP and

cGMP, ABCC11 can indirectly influence these pathways, which control processes such as cell

growth, differentiation, and apoptosis.[7]

Below is a diagram illustrating the signaling pathway involving ABCC11-mediated efflux of

cAMP.
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Caption: ABCC11-mediated efflux of cAMP from the intracellular space.

Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Genes Conferring

Resistance to Apalutamide in LNCaP Cells

This protocol is adapted from the methodologies described in the study by Palit SA, et al.

(2019), which identified ABCC11 as a potential resistance factor to apalutamide in prostate

cancer cells.

1. Cell Line Preparation and Lentiviral Transduction 1.1. Culture LNCaP cells in RPMI-1640

medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at

37°C in a 5% CO2 incubator. 1.2. Generate a LNCaP cell line stably expressing Cas9 nuclease

by lentiviral transduction with a lenti-Cas9-Blast vector, followed by blasticidin selection. 1.3.

Package a genome-scale sgRNA library (e.g., GeCKO v2 library) into lentiviral particles by co-

transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2 and
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pMD2.G). 1.4. Harvest the lentiviral supernatant 48-72 hours post-transfection and determine

the viral titer. 1.5. Transduce the Cas9-expressing LNCaP cells with the sgRNA library lentivirus

at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

1.6. Select for transduced cells using puromycin.

2. Drug Selection and Sample Collection 2.1. After selection, split the cell population into two

replicates: a control group (treated with DMSO) and a treatment group (treated with 2.0 µM

apalutamide). 2.2. Culture the cells for 6 weeks, maintaining a sufficient number of cells to

ensure library representation (at least 500 cells per sgRNA). 2.3. Passage the cells as needed

and replenish the media with fresh DMSO or apalutamide. 2.4. At the end of the 6-week

selection period, harvest at least 25 million cells from each replicate for genomic DNA

extraction.

3. Genomic DNA Extraction, PCR Amplification, and Sequencing 3.1. Extract genomic DNA

from the harvested cell pellets using a commercial kit (e.g., QIAamp DNA Blood Maxi Kit). 3.2.

Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers

flanking the sgRNA cassette. Use a two-step PCR protocol to add Illumina sequencing

adapters and barcodes. 3.3. Purify the PCR products and quantify the library. 3.4. Perform

high-throughput sequencing of the sgRNA amplicons on an Illumina sequencing platform (e.g.,

HiSeq or NovaSeq).

4. Data Analysis 4.1. Demultiplex the sequencing reads based on the barcodes. 4.2. Align the

reads to the sgRNA library reference to count the abundance of each sgRNA. 4.3. Use a

computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9

Knockout) to identify sgRNAs and genes that are significantly enriched or depleted in the

apalutamide-treated samples compared to the DMSO-treated controls. 4.4. Genes with a

positive beta score in the MAGeCK analysis are considered potential resistance genes.

Experimental Workflow Diagram
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Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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